N-Cyclopropyl vs. N-Phenyl Lipophilicity: A 2- to 3-Fold LogP Reduction
The N-cyclopropyl substituent confers a calculated LogP of 1.31–1.55, which is 2- to 3-fold lower than the N-phenyl analog (LogP 2.99–3.31) [1]. This places the compound within the optimal drug-likeness space (LogP < 5) and below the threshold associated with high metabolic clearance and phospholipidosis risk .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.307 (ChemBase); 1.553 (Leyan) |
| Comparator Or Baseline | 4-(4-Phenylpiperazin-1-yl)aniline: LogP = 2.990 (ChemBase), 3.307 (ChemSrc) |
| Quantified Difference | ΔLogP = 1.683–1.754 units (≈50-fold lower octanol/water partitioning) |
| Conditions | In silico prediction (multiple algorithms) |
Why This Matters
A 50-fold reduction in lipophilicity translates into lower metabolic liability and superior aqueous solubility, critical for early-stage oral bioavailability optimization.
- [1] ChemBase. LogP data for 4-(4-cyclopropylpiperazin-1-yl)aniline (1.307) and 4-(4-phenylpiperazin-1-yl)aniline (2.990). ChemSrc. LogP for 4-(4-phenylpiperazin-1-yl)aniline (3.307). View Source
